4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate
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Overview
Description
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is an organic compound with the molecular formula C19H14N2O4 It is a derivative of pyrazinecarboxylic acid and features a benzyl group substituted with a phenoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this process are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl pyrazinecarboxylates.
Scientific Research Applications
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The phenoxycarbonyl and pyrazinecarboxylate moieties can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxylic acid: A simpler derivative with similar biological properties.
Phenazine: Known for its antitumor and antibiotic activities.
Sulfonamides with pyrazine moiety: Exhibit high antibacterial activity.
Uniqueness
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is unique due to its combination of a benzyl group with a phenoxycarbonyl moiety and a pyrazinecarboxylate core. This structural arrangement provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(25-16-4-2-1-3-5-16)15-8-6-14(7-9-15)13-24-19(23)17-12-20-10-11-21-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWISILKFVXAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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